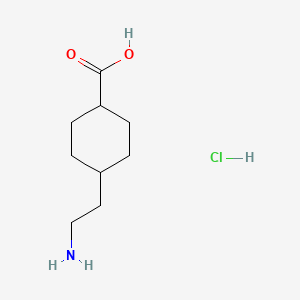
3-Ethenylcyclobutan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 3-Ethenylcyclobutan-1-amine;hydrochloride is 1S/C6H9N.ClH/c1-2-5-3-6(7)4-5;/h1,5-6H,3-4,7H2;1H . This indicates that the molecule consists of a cyclobutane ring with an ethenyl group and an amine group attached . Amines are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom .Chemical Reactions Analysis
Amines, including 3-Ethenylcyclobutan-1-amine;hydrochloride, can undergo a variety of chemical reactions. They can act as weak organic bases, neutralizing acids to form salts . Primary amines can react with carbonyl compounds to form imines . Amines can also react with strong acids such as hydrochloric acid to form ammonium salts .Physical And Chemical Properties Analysis
3-Ethenylcyclobutan-1-amine;hydrochloride is a powder at room temperature . Amines are known to have a lone electron pair on their nitrogen atoms, which can accept a proton from water to form substituted ammonium ions . The presence of the lone electron pair from the nitrogen can affect the basicity of the amine .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
3-Ethenylcyclobutan-1-amine;hydrochloride serves as a precursor in the enantioselective synthesis of polysubstituted aminocyclobutanes. These compounds, which include amine-substituted cyclobutanes, are crucial substructures in biologically active molecules. The synthesis involves a diastereo- and enantioselective process through CuH-catalyzed hydroamination of 1-substituted cyclobutenes, showcasing the high reactivity of strained trisubstituted alkenes. This method offers a pathway to produce these complex structures with significant regioselectivity and stereoselectivity, highlighting its importance in the development of pharmaceuticals and agrochemicals (Feng et al., 2019).
Modular Synthon for Medicinal Chemistry
Another application in scientific research is the use of 3-Ethenylcyclobutan-1-amine;hydrochloride as a modular synthon. It has been utilized for the synthesis of protected α-aminocyclobutanone, a key intermediate in producing cyclobutanone-containing lead inhibitors for various enzymes such as serine proteases and metalloproteases. The protected α-aminocyclobutanone serves as a versatile building block, enabling the generation of amide and sulfonamide-functionalized 2-aminocyclobutanone derivatives. This approach facilitates the exploration of cyclobutanone-based compounds in drug discovery, providing a straightforward route to these valuable pharmacophores (Mohammad et al., 2020).
Squaramide Surrogates as Potent VLA-4 Antagonists
3-Ethenylcyclobutan-1-amine;hydrochloride is also foundational in synthesizing uniquely functionalized 3-aminocyclobut-2-en-1-ones, acting as squaramide surrogates. These compounds have been identified as potent antagonists of VLA-4, a protein involved in immune response and inflammation. The facile condensation of cyclobuta-1,3-diones with a primary amine derived from phenylalanine leads to the formation of these systems, which can be further modified to enhance their biological activity. This work opens new avenues for the development of anti-inflammatory and immunomodulatory drugs, showcasing the compound's utility in therapeutic agent synthesis (Brand et al., 2003).
Safety And Hazards
The safety information for 3-Ethenylcyclobutan-1-amine;hydrochloride indicates that it has a GHS07 pictogram, with a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-ethenylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-5-3-6(7)4-5;/h2,5-6H,1,3-4,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMKFZOWOLHUQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC(C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethenylcyclobutan-1-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2975354.png)
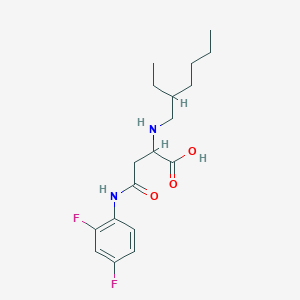

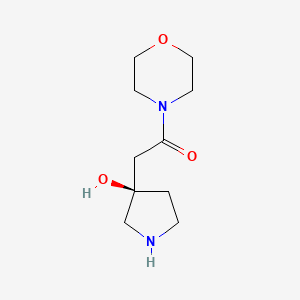
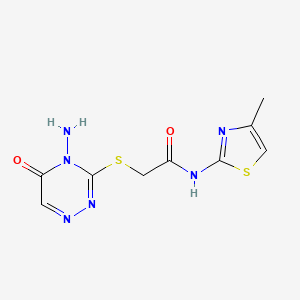
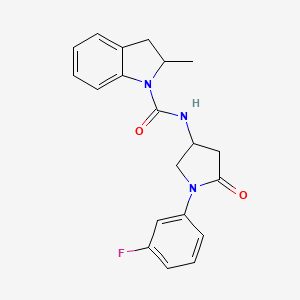
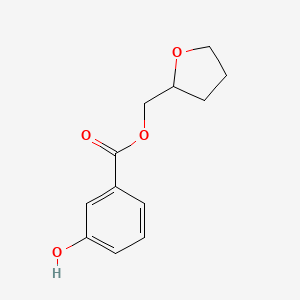

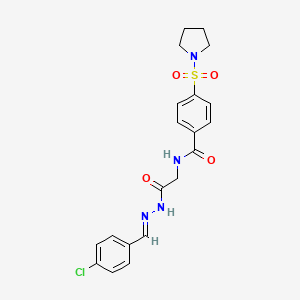
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2975371.png)
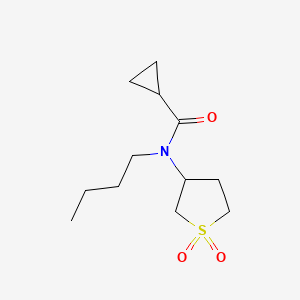
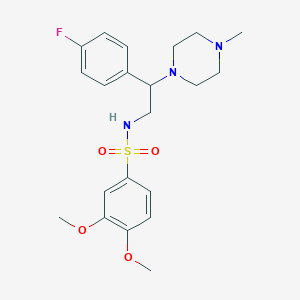
![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one](/img/structure/B2975374.png)
